molecular formula C18H15NO2 B14410956 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol

2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol

Cat. No.: B14410956
M. Wt: 277.3 g/mol
InChI Key: NSXXYNBIGMHMLS-SOFGYWHQSA-N
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Description

2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinoline moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a quinoline derivative. The reaction conditions often require high temperatures and the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinolines, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the production of specialty chemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is unique due to the presence of both a methoxy group and a quinoline moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-12-13(7-9-17(18)20)6-8-14-10-11-19-16-5-3-2-4-15(14)16/h2-12,20H,1H3/b8-6+

InChI Key

NSXXYNBIGMHMLS-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC3=CC=CC=C23)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC3=CC=CC=C23)O

Origin of Product

United States

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